2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide
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Overview
Description
2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of dichloro groups and a sulfonyl group attached to a benzamide core, making it a versatile compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chlorophenyl ethene sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2,4-dichlorophenyl)benzamide
- 2,4-Dichloro-N-(4-(4-(2,4-dichlorobenzoyl)amino)benzyl)phenyl)benzamide
- 2,4-Dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
Uniqueness
2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide is unique due to its specific structural features, such as the presence of both dichloro and sulfonyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
916246-20-3 |
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Molecular Formula |
C15H10Cl3NO3S |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(4-chlorophenyl)ethenylsulfonyl]benzamide |
InChI |
InChI=1S/C15H10Cl3NO3S/c16-11-3-1-10(2-4-11)7-8-23(21,22)19-15(20)13-6-5-12(17)9-14(13)18/h1-9H,(H,19,20) |
InChI Key |
WOQCDQZKMUSRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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